molecular formula C11H14ClN3O B12347318 1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride CAS No. 1431965-60-4

1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride

Cat. No.: B12347318
CAS No.: 1431965-60-4
M. Wt: 239.70 g/mol
InChI Key: MBAQOPUVFSTOFG-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride is a chemical compound with a molecular formula of C11H14N3O·HCl. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride typically involves the reaction of 3-methylphenol with 1-methyl-3-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

CAS No.

1431965-60-4

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-8-4-3-5-9(6-8)15-11-10(12)7-14(2)13-11;/h3-7H,12H2,1-2H3;1H

InChI Key

MBAQOPUVFSTOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NN(C=C2N)C.Cl

Origin of Product

United States

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